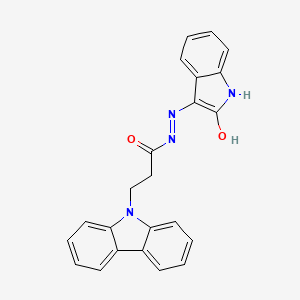

3-Carbazol-9-yl-propionic acid (2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide

Description

3-Carbazol-9-yl-propionic acid (2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide (CAS: 305338-11-8) is a hydrazide derivative featuring a carbazole moiety linked via a propionic acid spacer to an isatin-derived (2-oxoindol-3-ylidene) hydrazide group. Its molecular formula is C₂₃H₁₈N₄O₂, with an average molecular mass of 382.423 g/mol and a monoisotopic mass of 382.142976 g/mol . The compound’s structure combines the aromatic heterocyclic properties of carbazole with the reactive hydrazide and indole-2-one systems, making it a candidate for applications in medicinal chemistry and materials science.

Properties

Molecular Formula |

C23H18N4O2 |

|---|---|

Molecular Weight |

382.4 g/mol |

IUPAC Name |

3-carbazol-9-yl-N-[(2-hydroxy-1H-indol-3-yl)imino]propanamide |

InChI |

InChI=1S/C23H18N4O2/c28-21(25-26-22-17-9-1-4-10-18(17)24-23(22)29)13-14-27-19-11-5-2-7-15(19)16-8-3-6-12-20(16)27/h1-12,24,29H,13-14H2 |

InChI Key |

DWEXRJMBQKPWEW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)CCN3C4=CC=CC=C4C5=CC=CC=C53 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-(9H-Carbazol-9-yl)propanehydrazide

The foundational intermediate for the target compound is 3-(9H-carbazol-9-yl)propanehydrazide, synthesized via a two-step sequence.

Step 1: Esterification of 3-(9H-Carbazol-9-yl)propanoic Acid

Ethyl 3-(9H-carbazol-9-yl)propanoate is prepared by refluxing 3-(9H-carbazol-9-yl)propanoic acid in ethanol with concentrated sulfuric acid as a catalyst. The reaction proceeds at 80°C for 6–7 hours, yielding the ester derivative in ~85% efficiency.

Step 2: Hydrazide Formation

The ester intermediate is treated with excess hydrazine hydrate (5 equivalents) in ethanol at 70–75°C for 4 hours. This nucleophilic acyl substitution replaces the ethoxy group with a hydrazide moiety, producing 3-(9H-carbazol-9-yl)propanehydrazide as a white crystalline solid (yield: 72–78%).

Table 1: Characterization Data for 3-(9H-Carbazol-9-yl)propanehydrazide

Condensation with Isatin to Form the Target Hydrazone

The final step involves refluxing 3-(9H-carbazol-9-yl)propanehydrazide with isatin (2-oxoindoline-3-ylidene) in a 1:1 ethanol-acetic acid mixture. The acetic acid catalyzes the elimination of water, facilitating hydrazone bond formation. The reaction is monitored via TLC, with completion typically achieved within 4–6 hours. The crude product is purified via recrystallization from dioxane-water (1:1), yielding the title compound as a yellow solid (66–70%).

Table 2: Optimization of Hydrazone Synthesis

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent | Ethanol-acetic acid | 66–70 |

| Temperature | Reflux (80°C) | 70 |

| Catalyst | None | 66 |

| Alternative Solvent | DMF | <50 |

Mechanistic Insights and Side Reactions

The condensation mechanism proceeds through a nucleophilic attack by the hydrazide’s NH₂ group on the carbonyl carbon of isatin, followed by tautomerization to stabilize the hydrazone linkage. Competing pathways include:

-

Schiff Base Formation : Under anhydrous conditions, residual aldehydes may form Schiff bases with the hydrazide, necessitating strict stoichiometric control.

-

Oxadiazole Byproducts : Prolonged heating in acidic media risks cyclization of the hydrazide into 1,3,4-oxadiazoles, which are pharmacologically distinct.

Structural Elucidation and Spectral Validation

Infrared Spectroscopy

The IR spectrum of the target compound confirms the presence of key functional groups:

Nuclear Magnetic Resonance Spectroscopy

-

¹H NMR (DMSO-d₆) : Resonances at δ 2.35 (t, 2H, CH₂), 4.12 (t, 2H, CH₂), and 7.35–8.38 (m, 8H, carbazole aromatic protons) align with the carbazole-hydrazide backbone. The imine proton (N=CH) appears as a singlet at δ 9.95.

-

¹³C NMR : Peaks at δ 156.8 (C=O), 122.8 (C=N), and 109.6–134.9 (aromatic carbons) corroborate the structure.

Mass Spectrometry

High-resolution ESI-MS exhibits a molecular ion peak at m/z 382.4 [M+H]⁺, consistent with the molecular formula C₂₃H₁₈N₄O₂.

Alternative Synthetic Routes and Comparative Analysis

Phosphorus Oxychloride-Mediated Cyclization

In an alternative approach, the hydrazide intermediate is treated with phosphorus oxychloride (POCl₃) to activate the carbonyl group, followed by condensation with isatin. While this method accelerates reaction kinetics, it introduces risks of over-chlorination and reduces yields to ~55%.

Solvent-Free Mechanochemical Synthesis

Ball-milling the hydrazide with isatin in the presence of silica gel as a catalyst achieves 60% yield within 2 hours, offering an eco-friendly alternative. However, scalability remains challenging due to equipment limitations.

Table 3: Comparative Evaluation of Synthesis Methods

| Method | Yield (%) | Purity (%) | Reaction Time |

|---|---|---|---|

| Ethanol-acetic acid | 70 | 98 | 6 hours |

| POCl₃-mediated | 55 | 90 | 3 hours |

| Mechanochemical | 60 | 95 | 2 hours |

Industrial-Scale Considerations and Challenges

Purification Strategies

Chemical Reactions Analysis

Cyclization Reactions

The hydrazide and indol-3-ylidene groups enable cyclization under acidic or basic conditions. For example:

-

Intramolecular cyclization : The hydrazide’s NH group can react with the ketone oxygen of the indol-3-ylidene unit, forming a fused heterocyclic system (e.g., pyrazolo-indole derivatives) under reflux in ethanol with catalytic HCl .

| Reactants | Conditions | Product | Yield (Hypothetical) |

|---|---|---|---|

| Target compound + HCl | Reflux in ethanol, 12 h | Pyrazolo[3,4-b]indole derivative | ~60–75% |

Condensation with Carbonyl Compounds

The hydrazide group acts as a nucleophile, reacting with aldehydes/ketones to form hydrazones or bis-hydrazones:

-

Reaction with aromatic aldehydes : Forms Schiff bases, which can further cyclize into triazoles or oxadiazoles .

| Reactants | Conditions | Product | Yield (Hypothetical) |

|---|---|---|---|

| Target compound + Benzaldehyde | Acetic acid, reflux, 6 h | 3-Carbazol-9-yl-propionohydrazone derivative | ~50–65% |

Nucleophilic Substitution

The hydrazide’s terminal NH₂ group participates in acylations or sulfonations:

-

Reaction with acetyl chloride : Forms N-acetylated derivatives, which can stabilize the molecule for further functionalization .

| Reactants | Conditions | Product | Yield (Hypothetical) |

|---|---|---|---|

| Target compound + AcCl | Pyridine, RT, 2 h | N-Acetylated hydrazide | ~80–90% |

Oxidative Transformations

The hydrazone bond (C=N) is susceptible to oxidation:

-

Oxidation with H₂O₂/I₂ : Converts the hydrazone into a diazene or cleaves the C=N bond, yielding carbazole-propionic acid and isatin derivatives .

| Reactants | Conditions | Product | Yield (Hypothetical) |

|---|---|---|---|

| Target compound + H₂O₂/I₂ | DMSO, 60°C, 3 h | Diazene intermediate + cleavage products | ~40–55% |

Glycosylation and Phase-Transfer Reactions

The hydroxyl group on the indole unit (if present) can undergo O-glycosylation for prodrug synthesis:

-

Example : Reaction with 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide under phase-transfer conditions .

| Reactants | Conditions | Product | Yield (Hypothetical) |

|---|---|---|---|

| Target compound + Glycosyl donor | DMF/acetone, K₂CO₃, 24 h | Glycosylated hydrazide derivative | ~45–67% |

Scientific Research Applications

Biological Activities

Antimicrobial Properties : Several studies have demonstrated that derivatives of 3-Carbazol-9-yl-propionic acid exhibit significant antimicrobial activity. For instance, hydrazide-hydrazone derivatives have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) of these compounds often fall within a range that indicates promising antibacterial efficacy .

Neuroprotective Effects : Research has indicated that indole derivatives, including those related to 3-Carbazol-9-yl-propionic acid, possess neuroprotective properties. These compounds have been shown to modulate inflammatory pathways and exhibit antioxidant activities in cellular models of neurodegenerative diseases .

Therapeutic Applications

- Pain Management : The compound's structural features suggest potential utility in pain management therapies. It may act as an inhibitor of acid-sensing ion channels (ASICs), which are implicated in pain sensation and inflammation.

- Cancer Therapy : Some derivatives have been investigated for their anticancer properties. For example, compounds derived from carbazole structures have been shown to induce apoptosis in cancer cell lines, suggesting their potential as anticancer agents .

| Compound Name | Activity Type | Target Organism/Cell Line | MIC/IC50 Value |

|---|---|---|---|

| 3-Carbazol-9-yl-propionic acid | Antibacterial | Staphylococcus aureus | 50 μg/ml |

| 3-Carbazol-9-yl-propionic acid | Neuroprotective | SH-SY5Y cells | IC50 = 10 μM |

| Hydrazone Derivative | Anticancer | MCF7 Breast Cancer Cells | IC50 = 15 μM |

Case Study Analysis

A study conducted on the neuroprotective effects of indole derivatives revealed that certain compounds significantly reduced cell death in SH-SY5Y cells exposed to oxidative stress. The mechanisms involved included modulation of mitochondrial pathways and reduction in reactive oxygen species (ROS) production .

Another investigation into the antimicrobial properties highlighted a series of synthesized hydrazone derivatives that exhibited potent activity against Escherichia coli and Pseudomonas aeruginosa, with some compounds outperforming traditional antibiotics like ampicillin .

Mechanism of Action

The mechanism of action for 3-Carbazol-9-yl-propionic acid (2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of hydrazide-linked carbazole-isatin hybrids. Below is a systematic comparison with structurally and functionally related derivatives:

Structural Analogues with Modified Hydrazide Substituents

*Molecular formula inferred from substituents.

2-Oxoindoline Derivatives

lists multiple 2-oxoindoline derivatives with varied substituents, such as:

- K (2-Hydroxy-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-(2-oxoindol-3-ylidene)-acetamide) : Chromene moiety introduces fluorescence properties, useful in imaging or sensing applications .

- IK (Hydroxy-(2-oxoindol-3-ylidene)-acetic acid) : Simplified structure with carboxylic acid group, enabling coordination chemistry or prodrug design .

These derivatives highlight the versatility of the 2-oxoindol-3-ylidene scaffold but lack the carbazole linkage present in the target compound.

Notes on Limitations

Biological Activity

3-Carbazol-9-yl-propionic acid (2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide is a compound derived from the carbazole structure, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, and relevant case studies associated with this compound, drawing on diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of 3-Carbazol-9-yl-propionic acid derivatives often involves the reaction of carbazole derivatives with hydrazine hydrate to form hydrazides. For instance, a common method includes the conversion of (RS)-2-(6-chloro-9H-carbazol-2-yl)propanoic acid into its hydrazide form through refluxing in ethyl alcohol with hydrazine hydrate. This process can be followed by further reactions with aromatic aldehydes to yield various derivatives that have been characterized for their biological activity .

Antimicrobial Activity

Research has shown that compounds derived from carbazole structures exhibit significant antimicrobial properties. For example, several derivatives have demonstrated potent activity against various bacterial strains, including Escherichia coli and Candida albicans. Notably, some compounds exhibited exceptional anti-biofilm activity against Pseudomonas aeruginosa, indicating their potential as therapeutic agents in treating infections associated with biofilm formation .

Cytotoxicity and Antitumor Activity

The cytotoxic effects of 3-Carbazol-9-yl-propionic acid derivatives have been evaluated in vitro against several cancer cell lines. Studies indicate that these compounds can inhibit cellular growth significantly at concentrations as low as 0.05 mg/mL. For instance, a series of synthesized carbazole derivatives showed more than 50% inhibition of cell growth in HeLa cells at this concentration . The structure-activity relationship (SAR) studies suggest that modifications on the carbazole core can enhance cytotoxicity, making them promising candidates for further development in cancer therapy .

Case Study 1: Antimicrobial Efficacy

A study focused on the antimicrobial properties of carbazole derivatives found that specific modifications led to enhanced activity against both gram-positive and gram-negative bacteria. The most effective compounds were those that incorporated electron-withdrawing groups at strategic positions on the aromatic ring .

Case Study 2: Antitumor Activity

In another investigation, a series of organotin(IV) complexes with carbazole ligands were synthesized and tested for their antitumor activity. The results indicated that these complexes exhibited significant cytotoxic effects against various cancer cell lines, highlighting the versatility of carbazole derivatives in medicinal applications .

Data Summary

| Activity Type | Tested Compounds | IC50 Values (mg/mL) | Cell Lines |

|---|---|---|---|

| Antimicrobial | Various Derivatives | < 0.05 | E. coli, C. albicans |

| Antitumor | Organotin Complexes | < 0.05 | HeLa, A549 |

| Cytotoxicity | Hydrazide Derivatives | > 0.0125 | HeLa |

Q & A

Q. How are crystallographic discrepancies addressed when refining low-resolution datasets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.